

Gas chromatography-mass spectrometry (GC-MS) analysis of (4R)-4,8-Dimethyldecanal.

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Compound of Interest

Compound Name: (4R)-4,8-Dimethyldecanal

Cat. No.: B15168195

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Application Notes & Protocols for the GC-MS Analysis of (4R)-4,8-Dimethyldecanal

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(4R)-4,8-Dimethyldecanal is a branched-chain aliphatic aldehyde and a significant aggregation pheromone of the red flour beetle, Tribolium castaneum, a common pest of stored food products.[1] Accurate identification and quantification of this semiochemical are crucial for research in chemical ecology, pest management strategies, and the development of attractant-based traps. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like (4R)-4,8-Dimethyldecanal, offering high sensitivity and specificity for its detection in various matrices.

[2] This document provides detailed application notes and protocols for the GC-MS analysis of (4R)-4,8-Dimethyldecanal.

Data Presentation Physicochemical Properties and Mass Spectrometry Data



Property	Value	Reference
Molecular Formula	C12H24O	[3]
Molecular Weight	184.32 g/mol	[3]
Molecular Ion (M+)	m/z 184	[3]

Mass Spectrum Fragmentation of 4,8-Dimethyldecanal

The electron ionization (EI) mass spectrum of 4,8-dimethyldecanal is characterized by a molecular ion peak and several key fragment ions that are indicative of its structure.

m/z	Relative Intensity (%)	Proposed Ion Fragment/Assignment
184	Low	[M]+ (Molecular Ion)
140	Moderate	[M-44]+ (Result of McLafferty rearrangement)
125	Low	[M-C4H9]+
111	Moderate	[C ₈ H ₁₅] ⁺
85	High	[C ₆ H ₁₃] ⁺
70	High	[C5H10] ⁺
57	Very High	[C4H9]+ (Base Peak)
43	Very High	[C3H7] ⁺

Note: Relative intensities are approximate and can vary depending on the specific GC-MS instrumentation and conditions.[4]

Quantitative Analysis of 4,8-Dimethyldecanal in Tribolium Species

The following table summarizes the quantity of 4,8-dimethyldecanal detected in different Tribolium species using GC-MS. This data is crucial for understanding pheromone production



levels and for developing quantitative methods.

Tribolium Species	Sex	4,8-Dimethyldecanal (ng/insect)
T. castaneum	Male	0.18 ± 0.05
T. confusum	Male	0.18 ± 0.04
T. freemani	Male	0.12 ± 0.03
T. madens	Male	0.15 ± 0.04
T. anaphe	Male & Female	Not Detected
T. audax	Male & Female	Not Detected
T. brevicornis	Male & Female	Not Detected

Data adapted from Arnaud et al. (2002). Volatiles were trapped using SPME fiber for 30 minutes.

Experimental Protocols

Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds like **(4R)-4,8-Dimethyldecanal** from solid or liquid samples.[2]

Materials:

- SPME fiber assembly (e.g., 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane -DVB/CAR/PDMS)
- Glass vials with PTFE-lined septa (e.g., 4 mL)
- · Heating block or water bath
- Samples containing Tribolium castaneum or a synthetic standard solution



Procedure:

- Place a known quantity of the sample (e.g., infested flour, a specific number of insects) into a
 glass vial. For quantitative analysis, an internal standard can be added.
- Seal the vial tightly with the PTFE-lined septum cap.
- Place the vial in a heating block or water bath and equilibrate the sample at a controlled temperature (e.g., 35°C) for a defined period (e.g., 10-30 minutes) to allow the volatile analytes to partition into the headspace.[5]
- Expose the SPME fiber to the headspace of the vial by piercing the septum.
- Allow the fiber to adsorb the volatile compounds for a specific extraction time (e.g., 4 hours for insect samples).[5]
- After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the instrumental parameters for the analysis of **(4R)-4,8-Dimethyldecanal**.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 μm film thickness)

GC Conditions:

- Injector Temperature: 250°C[5]
- Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min



- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 5 minutes
 - Ramp 1: Increase to 250°C at a rate of 5°C/min
 - Hold at 250°C for 5 minutes[5]
- Transfer Line Temperature: 280°C

MS Conditions:

- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Scan Range: m/z 35-400 amu
- Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent)

Protocol 3: Data Analysis and Quantification

Qualitative Analysis:

- Identify the peak corresponding to **(4R)-4,8-Dimethyldecanal** in the total ion chromatogram (TIC) based on its retention time.
- Confirm the identity by comparing the acquired mass spectrum of the peak with a reference spectrum from a library (e.g., NIST) or a pure standard. The presence of the molecular ion (m/z 184) and key fragment ions (m/z 140, 85, 70, 57, 43) provides strong evidence for its identification.[4]

Quantitative Analysis:

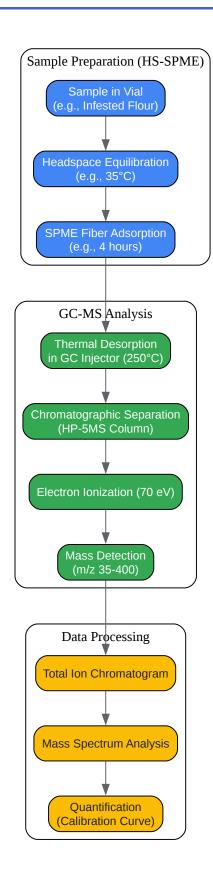
- Prepare a series of calibration standards of (4R)-4,8-Dimethyldecanal of known concentrations.
- Analyze the calibration standards using the same GC-MS method as the samples.



- Construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 57 or 85) against the concentration of the standards.
- Determine the concentration of **(4R)-4,8-Dimethyldecanal** in the samples by interpolating their peak areas on the calibration curve. The use of an internal standard is recommended for improved accuracy and precision.

Mandatory Visualizations

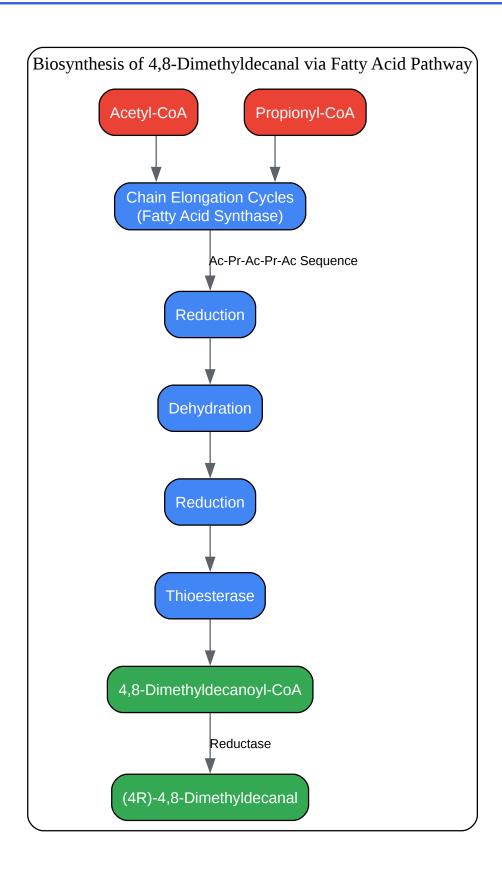




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Caption: GC-MS workflow for the analysis of (4R)-4,8-Dimethyldecanal.





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Caption: Biosynthesis pathway of (4R)-4,8-Dimethyldecanal.[1]



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